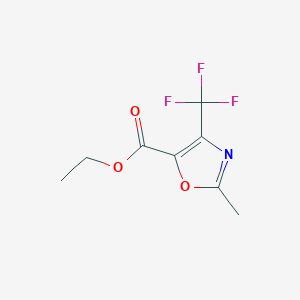
(R)-O-Benzyl-N-(1-(phenylsulfonyl)aziridin-2-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-O-Benzyl-N-(1-(phenylsulfonyl)aziridin-2-yl)hydroxylamine is a complex organic compound known for its unique structural features and reactivity. This compound contains an aziridine ring, a phenylsulfonyl group, and a hydroxylamine moiety, making it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl alcohol, phenylsulfonyl chloride, and aziridine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of ®-O-Benzyl-N-(1-(phenylsulfonyl)aziridin-2-yl)hydroxylamine would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and other reduced forms of the aziridine ring.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand or catalyst in certain organic reactions.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its reactive groups.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-O-Benzyl-N-(1-(phenylsulfonyl)aziridin-2-yl)hydroxylamine involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophiles, making it a potent inhibitor of enzymes that rely on nucleophilic residues in their active sites. The phenylsulfonyl group enhances the compound’s stability and reactivity, while the hydroxylamine moiety can participate in redox reactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylaziridine: Lacks the phenylsulfonyl and hydroxylamine groups, making it less reactive.
O-Benzylhydroxylamine: Does not contain the aziridine ring, limiting its applications in certain reactions.
Phenylsulfonylaziridine: Missing the benzyl and hydroxylamine groups, which reduces its versatility.
Uniqueness
®-O-Benzyl-N-(1-(phenylsulfonyl)aziridin-2-yl)hydroxylamine stands out due to its combination of functional groups, which confer a unique set of chemical properties. This makes it a valuable compound in synthetic chemistry, with applications that span multiple scientific disciplines.
Propiedades
IUPAC Name |
(2R)-1-(benzenesulfonyl)-N-phenylmethoxyaziridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-21(19,14-9-5-2-6-10-14)17-11-15(17)16-20-12-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,17?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVENTICFGOVOKY-LDCVWXEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=CC=C2)NOCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=CC=C2)NOCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B8030194.png)
![[(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8030203.png)






![1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B8030266.png)
